Afimoxifene - 174592-47-3

Afimoxifene

Catalog Number: EVT-258502
CAS Number: 174592-47-3
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afimoxifene, also known as Afimoxifene, is a potent anti-estrogenic metabolite of tamoxifen. [, , , , , , , , ] It exhibits a significantly higher affinity for estrogen receptors (ER) compared to tamoxifen itself. [, , ] While structurally similar to tamoxifen, afimoxifene possesses distinct chemical properties and exhibits unique interactions with biological targets. Its potent anti-estrogenic activity makes it a subject of extensive research for potential applications in various fields.

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. It acts by blocking the effects of estrogen in breast tissue. [, , ]

Relevance: Tamoxifen is the prodrug of Afimoxifene. Afimoxifene is a more potent anti-estrogenic metabolite of tamoxifen with a much higher affinity for estrogen receptors. [, ] Topical application of Afimoxifene avoids the high systemic exposure to 4-OHT seen with oral tamoxifen, potentially reducing the risk of systemic side effects. []

4-Hydroxytamoxifen (4-OHT)

Compound Description: 4-Hydroxytamoxifen (4-OHT) is the major active metabolite of tamoxifen and exhibits potent anti-estrogenic activity. It has a significantly higher affinity for estrogen receptors compared to tamoxifen itself. [, ]

Relevance: Afimoxifene is essentially the Z-isomer of 4-hydroxytamoxifen. Studies have demonstrated that topical Afimoxifene gel achieves therapeutic local antiestrogenic effects while resulting in significantly lower plasma levels of 4-OHT compared to oral tamoxifen. []

Endoxifen

Compound Description: Endoxifen is another active metabolite of tamoxifen, generated through metabolic pathways involving cytochrome P450 enzymes. It also exhibits antiestrogenic properties and contributes to the therapeutic effects of tamoxifen. [, ]

Relevance: Endoxifen, along with Afimoxifene, represent key active metabolites of tamoxifen responsible for its anti-cancer activity. The study on sulfotransferase activity included Afimoxifene, endoxifen, and other related compounds to understand their metabolic profiles. []

Dihydroartemisinin

Compound Description: Dihydroartemisinin is a derivative of artemisinin, a natural compound with potent antimalarial properties. It has shown promising anticancer activity in various studies. []

Relevance: Researchers have explored combining the structural features of dihydroartemisinin with Afimoxifene to create hybrid compounds with enhanced anticancer activity against breast and prostate cancer cell lines. []

Artesunic Acid

Compound Description: Artesunic acid, another derivative of artemisinin, is an effective antimalarial drug with emerging evidence of anticancer properties. []

Relevance: Similar to dihydroartemisinin, artesunic acid has been investigated for its potential to enhance the anticancer activity of compounds like Afimoxifene through the creation of hybrid molecules. []

Estrogens (Estradiol, Estrone, Diethylstilbestrol)

Compound Description: Estrogens are a group of steroid hormones that play a crucial role in the development and function of the female reproductive system. They can also influence the growth of hormone-sensitive cancers, such as breast cancer. Examples of estrogens include estradiol, estrone, and diethylstilbestrol. []

Relevance: Research investigated the binding affinities of various estrogens, including estradiol, estrone, and diethylstilbestrol, to alpha-fetoprotein (AFP). AFP is a protein that can bind estrogens and has been linked to inhibiting estrogen receptor-positive tumor growth. This research aimed to understand the structural basis of AFP's interactions with estrogens and antiestrogens like Afimoxifene. []

Raloxifene

Compound Description: Raloxifene is another selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis in postmenopausal women. It exhibits estrogenic effects in bone while exerting anti-estrogenic effects in breast and uterine tissues. []

Relevance: The study investigating the sulfation of Afimoxifene by sulfotransferases (SULTs) also included raloxifene and other SERMs (fulvestrant) to compare their metabolic profiles and potential for drug interactions. []

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor-positive breast cancer. Unlike SERMs, fulvestrant binds to and promotes the degradation of estrogen receptors, blocking their action completely. []

Relevance: Similar to raloxifene, the inclusion of fulvestrant in the sulfation study alongside Afimoxifene provided insights into the metabolic susceptibility of various SERMs and SERDs, which is crucial for understanding their pharmacokinetic profiles and potential drug interactions. []

(Z)-4-Hydroxytamoxifen

Compound Description: (Z)-4-Hydroxytamoxifen represents the specific geometric isomer of 4-hydroxytamoxifen corresponding to Afimoxifene. [, ]

Relevance: This isomer is the active form of the drug and possesses distinct pharmacological properties compared to its (E)-isomer. [, ] Studies exploring the structure-activity relationships of tamoxifen and its analogs highlight the significance of the (Z)-configuration for potent antiestrogenic activity. [, ]

(E)-4-Hydroxytamoxifen

Compound Description: (E)-4-Hydroxytamoxifen is the geometric isomer of 4-hydroxytamoxifen exhibiting weaker antiestrogenic activity compared to its (Z)-counterpart, Afimoxifene. [, ]

Relevance: Comparative studies between (Z)- and (E)-isomers have provided insights into the specific structural requirements for optimal binding to estrogen receptors and antiestrogenic efficacy. [, ] The differences in activity between these isomers underscore the importance of stereochemistry in drug design and development.

Dihydrotamoxifen

Compound Description: Dihydrotamoxifen is a tamoxifen derivative created through the reduction of the double bond in the ethyl side chain. []

Relevance: Researchers have synthesized and evaluated dihydrotamoxifen and its analogs to explore the impact of structural modifications on estrogen receptor binding affinity and antiestrogenic activity. [] These studies contribute to a better understanding of the structure-activity relationships of tamoxifen-related compounds, which can aid in the design of novel and more effective antiestrogens.

Source and Classification

(E)-4-Hydroxytamoxifen is derived from tamoxifen through metabolic processes primarily occurring in the liver. It is classified as a selective estrogen receptor modulator (SERM), which means it can act as an estrogen antagonist in certain tissues while functioning as an agonist in others. This dual action makes it particularly useful in breast cancer treatment, where it inhibits the growth of estrogen-dependent tumors while having protective effects on bone and lipid metabolism .

Synthesis Analysis

The synthesis of (E)-4-Hydroxytamoxifen involves several key steps, typically starting from tamoxifen itself. Various methods have been reported:

  1. Hydroxylation: The conversion of tamoxifen to (E)-4-hydroxytamoxifen can be achieved via hydroxylation reactions using cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These enzymes introduce a hydroxyl group at the 4-position of the phenyl ring.
  2. Chemical Synthesis: Alternative synthetic routes have been explored, such as the use of super-bases for deprotonation and subsequent reactions leading to hydroxylation. For example, one method involves using 4-hydroxybenzophenone as a starting material, which undergoes various transformations including McMurry coupling reactions with carbonyl compounds to yield hydroxylated products .
  3. Analytical Techniques: The characterization of synthesized compounds typically employs techniques such as proton nuclear magnetic resonance spectroscopy (1H NMR) and high-performance liquid chromatography (HPLC) to confirm product identity and purity .
Molecular Structure Analysis

The molecular structure of (E)-4-Hydroxytamoxifen can be described as follows:

  • Molecular Formula: C26H29NO
  • Molecular Weight: 405.52 g/mol
  • Structural Features: The compound features a triphenylethylene backbone with a hydroxyl group attached to one of the phenyl rings. The configuration at the double bond is crucial, with the (E) designation indicating that substituents are on opposite sides.
Chemical Reactions Analysis

(E)-4-Hydroxytamoxifen participates in several chemical reactions relevant to its pharmacological activity:

  1. Glucuronidation: This metabolic pathway involves conjugation with glucuronic acid, enhancing solubility and facilitating excretion. The enzyme UGT1A4 has been shown to significantly influence the glucuronidation rates of both tamoxifen and its hydroxylated metabolites .
  2. Redox Reactions: Some studies suggest that (E)-4-hydroxytamoxifen can undergo redox cycling, generating reactive oxygen species under certain conditions. This property may contribute to its cytotoxic effects against cancer cells .
  3. Estrogen Receptor Binding: The compound binds to estrogen receptors, competing with estradiol for binding sites, thereby inhibiting estrogen-mediated signaling pathways that promote tumor growth.
Mechanism of Action

The mechanism of action of (E)-4-Hydroxytamoxifen primarily revolves around its interaction with estrogen receptors:

  • Estrogen Receptor Modulation: By binding to estrogen receptors in breast tissue, it prevents the activation of these receptors by endogenous estrogens, leading to reduced cell proliferation.
  • Transcriptional Regulation: The compound alters the expression of genes involved in cell cycle regulation and apoptosis, promoting cell death in estrogen-dependent tumors.
  • Differential Activity: Its selective action allows it to act as an antagonist in breast tissue while exhibiting agonistic properties in other tissues such as bone and endometrium, which is crucial for minimizing side effects associated with complete estrogen blockade.
Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-4-Hydroxytamoxifen include:

  • Solubility: It is moderately soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or extreme temperatures.
  • Melting Point: Reports indicate a melting point range between 140°C to 145°C.

These properties are essential for its formulation into pharmaceutical preparations.

Applications

(E)-4-Hydroxytamoxifen has several significant applications:

  1. Breast Cancer Treatment: It is primarily used for treating hormone receptor-positive breast cancer, often prescribed after surgery or radiation therapy.
  2. Research Tool: The compound serves as a critical tool in research for studying estrogen receptor biology and developing new therapeutic agents.
  3. Potential Applications in Other Cancers: Emerging studies suggest that its mechanism may also be beneficial in treating other cancers influenced by hormonal signaling.
Introduction to (E)-4-Hydroxytamoxifen in Breast Cancer Research

(E)-4-Hydroxytamoxifen (4-OHT) is a primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, which has served as a cornerstone in estrogen receptor-positive (ERα+) breast cancer management for decades. As a triphenylethylene derivative, 4-OHT features a hydroxyl group at the para position of the phenyl ring, significantly enhancing its binding affinity to estrogen receptors. This molecular modification underpins its potent antiestrogenic properties while retaining tissue-selective ER modulation capabilities. The compound exists as one of several stereoisomers, with the (E)-configuration demonstrating optimal receptor binding and antagonistic activity. Research over the past four decades has established 4-OHT not merely as a metabolic intermediate but as a critical therapeutic agent whose mechanistic actions and interactions inform precision oncology approaches for ERα+ breast malignancies, which constitute approximately 75% of diagnosed breast cancers [8].

Role as a Selective Estrogen Receptor Modulator (SERM) in Estrogen-Dependent Pathways

(E)-4-Hydroxytamoxifen functions as a competitive estrogen receptor antagonist through direct, high-affinity binding to estrogen receptor alpha (ERα). Its binding affinity (relative binding affinity = 100-130%) approaches that of estradiol (100%), markedly exceeding tamoxifen's affinity (2.5%) [6] [9]. This structural advantage allows 4-OHT to effectively displace endogenous estrogens from the ligand-binding domain (LBD) of ERα, thereby inhibiting estrogen-driven proliferation in breast tissue. The molecular mechanism involves induction of an antagonist conformation in the receptor, particularly through displacement of helix 12 (H12), which prevents recruitment of coactivators (e.g., NCOA family) while promoting corepressor (e.g., NCOR) binding. This conformation blocks the activation function 2 (AF-2) domain, rendering the receptor transcriptionally inactive at estrogen response elements (EREs) [8].

Beyond classical genomic signaling, 4-OHT modulates non-genomic ER pathways. It rapidly inhibits estrogen-induced MAPK and PI3K/Akt signaling cascades within minutes of administration, contributing to its antiproliferative effects. This dual inhibition—genomic and non-genomic—distinguishes 4-OHT from pure antiestrogens like fulvestrant (ICI 182,780), which induce ER degradation [3] [7]. Unlike pure antagonists, however, 4-OHT exhibits tissue-specific partial agonist activity, stimulating ER transcriptional activity in bone and endometrial tissues while antagonizing it in breast tissue. This SERM characteristic is clinically advantageous for preserving bone mineral density in patients undergoing long-term therapy.

Table 1: Molecular Mechanisms of 4-Hydroxytamoxifen as a SERM

Mechanistic LevelKey ActionsBiological Consequence
ER Binding & ConformationHigh-affinity competitive binding to LBD, H12 displacementBlocks AF-2 domain, prevents coactivator recruitment
Genomic SignalingInhibits ERE-driven transcription of proliferative genes (e.g., CCND1, TFF1)G1/S cell cycle arrest in breast cancer cells
Non-Genomic SignalingSuppresses membrane ER-mediated MAPK/PI3K activation within 15-30 minutesRapid inhibition of proliferation/survival pathways
Co-regulator RecruitmentPromotes NCOR/HDAC complex associationChromatin condensation and sustained gene repression

Recent research highlights context-dependent factors influencing 4-OHT's efficacy. The ZNF423 single nucleotide polymorphism (SNP rs9940645) critically determines cellular response to 4-OHT. Cancer cells harboring the variant genotype exhibit enhanced G2/M arrest and decreased viability when treated with docetaxel combined with 4-OHT under estrogen-rich conditions. This effect occurs through ZNF423's regulation of mitosis-related genes VRK1 and PBK (histone H3 kinases), linking 4-OHT's antitumor efficacy to genetic biomarkers [1]. Additionally, phytochemicals like sulforaphane and erucin (isothiocyanates from cruciferous vegetables) synergistically enhance 4-OHT's efficacy in ER+ cell lines, including tamoxifen-resistant models. This synergy involves downregulation of anti-apoptotic Bcl-2 and survivin, coupled with increased PARP cleavage—markers of apoptotic induction [2].

Pharmacological Significance as a Tamoxifen Metabolite

The pharmacological importance of (E)-4-Hydroxytamoxifen stems from its role as a key bioactive metabolite generated during tamoxifen biotransformation. Tamoxifen undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, forming over 30 metabolites. The principal metabolic routes involve N-demethylation (catalyzed predominantly by CYP3A4/5) to N-desmethyltamoxifen (NDM), followed by 4-hydroxylation (mediated primarily by CYP2D6) to form 4-hydroxy-N-desmethyltamoxifen (endoxifen). Alternatively, tamoxifen undergoes direct 4-hydroxylation via CYP2D6 and CYP3A4 to yield 4-OHT, which may be further N-demethylated to endoxifen [9].

Table 2: Metabolic Parameters of Key Tamoxifen Metabolites

MetabolitePrimary Formation PathwayAverage Plasma Concentration (ng/mL)Relative ER Binding AffinityContribution to Antitumor Effect
TamoxifenParent drug100-3001x (Reference)Indirect (prodrug)
4-Hydroxytamoxifen (4-OHT)CYP2D6/CYP3A4 hydroxylation1.0430-100xDirect (high activity)
N-Desmethyltamoxifen (NDM)CYP3A4 demethylation200-4000.5xIndirect (precursor)
EndoxifenCYP2D6 hydroxylation of NDM8.7930-100xDirect (high activity)

Plasma concentrations of 4-OHT in patients receiving standard tamoxifen therapy (20 mg/day) average 1.04 ng/mL, substantially lower than N-desmethyltamoxifen (62 ng/mL) or endoxifen (8.79 ng/mL) [5]. Despite lower systemic exposure, 4-OHT contributes significantly to therapeutic efficacy due to its high receptor-binding potency. Unlike tamoxifen and N-desmethyltamoxifen, which exhibit weak ER affinity, 4-OHT and endoxifen demonstrate similar high binding affinities and potency in cell-based assays. Early pharmacokinetic studies erroneously identified 4-OHT as the predominant active metabolite due to methodological limitations in detection techniques [9]. Contemporary analyses reveal 4-OHT constitutes <2% of circulating metabolites, while endoxifen accounts for approximately 15-20% in extensive CYP2D6 metabolizers.

The interconversion between 4-OHT and endoxifen occurs via CYP3A4-mediated N-demethylation and demethylase activities, creating a dynamic metabolic equilibrium. Notably, 4-OHT demonstrates greater chemical stability than endoxifen and may serve as a reservoir for sustained endoxifen generation, particularly in tissues expressing CYP3A isoforms. Lipoprotein binding studies indicate minimal association between plasma lipid levels (triglycerides, total cholesterol, LDL-c, HDL-c) and concentrations of 4-OHT or other active metabolites, suggesting lipoprotein interactions do not significantly influence 4-OHT distribution or exposure [5].

Comparative Efficacy Relative to Endoxifen and Other Metabolites

The relative therapeutic contributions of 4-OHT versus endoxifen have been elucidated through in vitro potency assessments and clinical pharmacokinetic-pharmacodynamic studies. Both metabolites exhibit high-affinity binding to ERα (relative binding affinity 100-130% for 4-OHT vs. 90-130% for endoxifen compared to estradiol) and demonstrate equivalent potency in suppressing estrogen-dependent transcription in reporter assays. However, nuanced differences emerge in cellular contexts:

  • Growth Inhibition in ER+ Models: Both metabolites effectively inhibit 17β-estradiol-stimulated proliferation in ER+ breast cancer cell lines (MCF-7, T47D, ZR-75-1) at low nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for cell proliferation is comparable (4-OHT: 1-5 × 10⁻⁹ M; endoxifen: 1-5 × 10⁻⁹ M) [2] [9]. In tamoxifen-resistant derivatives, however, endoxifen maintains greater efficacy than 4-OHT at equimolar concentrations, possibly due to differential effects on non-genomic ER signaling or coregulator recruitment.

  • Transcriptional Regulation Profiling: Global gene expression analyses reveal substantial overlap but non-identical profiles between 4-OHT and endoxifen. Both metabolites suppress classic estrogen-regulated genes (PGR, TFF1, CCND1), but endoxifen demonstrates more potent downregulation of anti-apoptotic genes (BCL2, BIRC5) in resistant cells. This divergence may underlie endoxifen's superior activity in certain resistance settings.

  • Combination Chemotherapy Enhancement: 4-OHT uniquely enhances taxane sensitivity in an SNP-dependent manner. In ZR-75-1 cells engineered with the ZNF423 rs9940645 variant genotype, 4-OHT co-treatment with docetaxel amplifies G2/M arrest and cytotoxicity specifically in the presence of estradiol. This effect occurs through ZNF423-regulated expression of mitotic kinases VRK1 and PBK, creating a genetic context where 4-OHT provides superior chemo-sensitization versus endoxifen [1].

Table 3: Comparative Efficacy of Active Tamoxifen Metabolites in Key Functional Assays

Parameter4-HydroxytamoxifenEndoxifenTamoxifen
ERα Relative Binding Affinity (%)100-13090-1302.5
Inhibition of Estradiol-Stimulated MCF-7 Proliferation (IC₅₀, nM)1-51-5100-500
Suppression of ERE-Luciferase Activity (IC₅₀, nM)0.5-20.5-250-200
Induction of Apoptosis in Resistant CellsModerateHighLow
Chemosensitization to Docetaxel (ZNF423 Variant Context)HighModerate/Not ReportedLow
Clonogenic Suppression in Malignant EffusionsVariable (agonist activity at low concentrations)ConsistentWeak
  • Differential Partial Agonist Activity: Both metabolites exhibit tissue-selective agonist effects, but 4-OHT demonstrates more pronounced estrogen-like activity in certain contexts. In the absence of estradiol, low concentrations (0.01-1.00 nM) of 4-OHT stimulate colony formation in clonogenic assays using primary cultures from malignant pleural effusions of relapsed patients, whereas endoxifen lacks this stimulatory capacity [3] [7]. This partial agonist activity may contribute to treatment failure in specific microenvironments.

  • Metabolic Interdependence: The therapeutic activity of tamoxifen likely represents the integrated effects of both metabolites due to their interconversion and tissue-specific distribution. Pharmacokinetic modeling suggests that 4-OHT contributes significantly to anti-tumor activity despite lower plasma concentrations because of its higher metabolic stability compared to endoxifen. Additionally, 4-OHT directly inhibits CYP2D6 in vitro, potentially regulating its own metabolism and endoxifen generation, creating a complex feedback system influencing overall efficacy.

Interactive Comparison: Relative Antiproliferative Efficacy of Tamoxifen Metabolites

| Cell Line Model         | 4-OHT Efficacy | Endoxifen Efficacy | Notes                          ||-------------------------|----------------|--------------------|--------------------------------|| MCF-7 (ER+, treatment-naïve) | ++++           | ++++               | Equivalent at equimolar conc.  || T47D (ER+, treatment-naïve) | ++++           | ++++               | Equivalent at equimolar conc.  || BT-474 (ER+, HER2+)    | +++            | ++++               | Endoxifen slightly superior    || Tamoxifen-Resistant MCF-7 | ++             | ++++               | Endoxifen maintains potency    || ZR-75-1 (ZNF423 variant)| ++++*          | ++                 | *Superior chemo-sensitization  |

Properties

CAS Number

174592-47-3

Product Name

(E)-4-Hydroxytamoxifen

IUPAC Name

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+

InChI Key

TXUZVZSFRXZGTL-OCEACIFDSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4'-hydroxytamoxifen
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
4-hydroxy-tamoxifen
4-hydroxytamoxifen
4-hydroxytamoxifen, (E)-isomer
4-hydroxytamoxifen, (Z)-isomer
4-monohydroxytamoxifen
4-OHT hydrotamoxifen
4OH-tamoxifen
afimoxifene
hydroxytamoxifen
ICI 79280
para-hydroxytamoxifen
phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.